![molecular formula C10H5BrClNO2 B13670865 7-Bromo-3-chloroisoquinoline-4-carboxylic acid](/img/structure/B13670865.png)
7-Bromo-3-chloroisoquinoline-4-carboxylic acid
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Overview
Description
7-Bromo-3-chloroisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroisoquinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of isoquinoline derivatives followed by carboxylation. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents such as nitrobenzene .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include substituted isoquinoline derivatives, oxidized or reduced isoquinolines, and biaryl compounds.
Scientific Research Applications
7-Bromo-3-chloroisoquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 7-Bromo-3-hydroxyquinoline-4-carboxylic acid
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 8-Bromo-2-methylquinoline-3-carboxylic acid
- 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 7-Bromo-3-chloroisoquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s potential for chemical modifications and its effectiveness in various applications.
Properties
Molecular Formula |
C10H5BrClNO2 |
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Molecular Weight |
286.51 g/mol |
IUPAC Name |
7-bromo-3-chloroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-1-2-7-5(3-6)4-13-9(12)8(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
IJYXOZCHRXQSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C=C1Br)Cl)C(=O)O |
Origin of Product |
United States |
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